molecular formula C8H12ClFN2O2 B3807906 N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate

N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate

Cat. No.: B3807906
M. Wt: 222.64 g/mol
InChI Key: OMHKKOIWYCKXLP-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate is a chemical compound with the molecular formula C8H9FN2O·HCl·H2O. It is characterized by the presence of an amino group, a fluorine atom, and an acetamide group attached to a benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline as the primary starting material.

    Acetylation: The amino group of 5-amino-2-fluoroaniline is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction forms N-(5-amino-2-fluorophenyl)acetamide.

    Hydrochloride Formation: The resulting N-(5-amino-2-fluorophenyl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.

    Hydration: The final step involves the addition of water to form the hydrate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 5-amino-2-fluoroaniline are acetylated in industrial reactors.

    Purification: The crude product is purified using recrystallization or other suitable methods to ensure high purity.

    Hydrochloride Salt Formation: The purified N-(5-amino-2-fluorophenyl)acetamide is converted to its hydrochloride salt.

    Hydration: The final product is hydrated to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution Products: Depending on the substituent introduced, various substituted derivatives of N-(5-amino-2-fluorophenyl)acetamide can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

    Reduction Products: Reduction typically yields the corresponding amine.

    Hydrolysis Products: Hydrolysis results in 5-amino-2-fluoroaniline and acetic acid.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-fluorophenyl)acetamide
  • N-(5-amino-3-fluorophenyl)acetamide
  • N-(5-amino-2-chlorophenyl)acetamide

Uniqueness

N-(5-amino-2-fluorophenyl)acetamide hydrochloride hydrate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence its chemical reactivity and biological interactions compared to other similar compounds.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)acetamide;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH.H2O/c1-5(12)11-8-4-6(10)2-3-7(8)9;;/h2-4H,10H2,1H3,(H,11,12);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHKKOIWYCKXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)F.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.